Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 1613264-84-8
VCID: VC6794398
InChI: InChI=1S/C12H16N2O5/c1-8-6-10(13-4-5-18-2)11(14(16)17)7-9(8)12(15)19-3/h6-7,13H,4-5H2,1-3H3
SMILES: CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NCCOC
Molecular Formula: C12H16N2O5
Molecular Weight: 268.269

Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate

CAS No.: 1613264-84-8

Cat. No.: VC6794398

Molecular Formula: C12H16N2O5

Molecular Weight: 268.269

* For research use only. Not for human or veterinary use.

Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate - 1613264-84-8

Specification

CAS No. 1613264-84-8
Molecular Formula C12H16N2O5
Molecular Weight 268.269
IUPAC Name methyl 4-(2-methoxyethylamino)-2-methyl-5-nitrobenzoate
Standard InChI InChI=1S/C12H16N2O5/c1-8-6-10(13-4-5-18-2)11(14(16)17)7-9(8)12(15)19-3/h6-7,13H,4-5H2,1-3H3
Standard InChI Key SNTYTUDFTVLXOF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NCCOC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate, delineates its substituent arrangement:

  • A methyl ester at the carboxyl position.

  • A methyl group at position 2.

  • A nitro group (-NO₂) at position 5.

  • A (2-methoxyethyl)amino group (-NH-CH₂CH₂-OCH₃) at position 4.

Based on structural analogs , the molecular formula is deduced as C₁₂H₁₅N₂O₅, with a molecular weight of 267.26 g/mol. This calculation integrates contributions from the methyl ester backbone (C₈H₈O₂), nitro group (+NO₂), methyl substituent (+CH₃), and (2-methoxyethyl)amino group (+C₃H₈ON).

Structural Characterization

Comparative analysis with similar compounds reveals critical structural insights:

  • The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity .

  • The (2-methoxyethyl)amino group at position 4 contributes to solubility in polar solvents due to its ether and amine functionalities .

  • Methyl groups at positions 2 and the ester moiety add steric bulk, potentially affecting crystallinity and melting behavior .

Table 1: Comparative Structural Data of Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 4-[(2-methoxyethyl)amino]benzoate C₁₁H₁₅NO₃209.24(2-Methoxyethyl)amino, methyl ester
Methyl 5-amino-2-methyl-4-nitrobenzoate C₉H₁₀N₂O₄210.19Methyl, nitro, amino
4-Amino-2-methoxy-5-nitrobenzoic acid methyl ester C₉H₁₀N₂O₅226.19Methoxy, nitro, amino, methyl ester

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for the target compound are documented, plausible routes can be extrapolated from related nitrobenzoate syntheses:

Nitration of Methyl-Substituted Benzoates

Initial nitration of methyl 2-methylbenzoate using mixed nitric-sulfuric acid could introduce the nitro group at position 5. Steric hindrance from the methyl group at position 2 likely directs nitration to the less hindered position 5 .

Reactivity Profile

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) could convert the nitro group to an amine, forming methyl 5-amino-4-[(2-methoxyethyl)amino]-2-methylbenzoate, a potential pharmaceutical intermediate .

  • Ester Hydrolysis: Basic hydrolysis (NaOH/EtOH) would yield the corresponding carboxylic acid, enabling further functionalization .

Physical and Chemical Properties

Thermochemical Properties

Data from analogs suggest:

  • Melting Point: 180–190°C (estimated, based on methyl 5-amino-2-methyl-4-nitrobenzoate: 184–186°C ).

  • Boiling Point: ~400°C (extrapolated from methyl 4-amino-2,3-difluoro-5-nitrobenzoate: 402°C ).

  • Density: 1.4–1.5 g/cm³ (similar to nitrobenzoates with methyl substituents ).

Solubility and Partitioning

  • Aqueous Solubility: Limited due to the nitro group’s hydrophobicity, but enhanced by the (2-methoxyethyl)amino group’s polarity .

  • LogP: Estimated ~2.5 (comparable to methyl 4-amino-2,3-difluoro-5-nitrobenzoate: LogP 2.50 ).

Table 2: Predicted Physicochemical Properties

PropertyValueBasis for Estimation
Melting Point180–190°CAnalogous nitrobenzoates
Boiling Point~400°CFluorinated analog
Density1.45 g/cm³Methyl 5-nitrobenzoate
LogP2.5Substituent contributions

Applications and Uses

Pharmaceutical Intermediates

Nitroaromatics are pivotal in synthesizing amine-containing drugs. For instance:

  • Antibiotics: Nitro reduction yields aryl amines, common in quinolone antibiotics .

  • Anticancer Agents: Methoxyethylamino groups enhance cell membrane permeability, as seen in kinase inhibitors .

Agrochemical Synthesis

The nitro group’s electron deficiency facilitates heterocycle formation, useful in herbicides and fungicides .

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